1-Phenylhexan-3-one
Overview
Description
1-Phenylhexan-3-one is a chemical compound with the molecular formula C12H16O1. It is a pale yellow to colorless liquid2.
Synthesis Analysis
The synthesis of 1-Phenylhexan-3-one involves a reduction reaction conducted at room temperature for 2 hours under 1 atm hydrogen pressure. The reaction uses propyl styryl ketone and 5% Pd-C in ethyl acetate3.Molecular Structure Analysis
The molecular structure of 1-Phenylhexan-3-one consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom, giving it a molecular weight of 176.254.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Phenylhexan-3-one are not readily available, it’s worth noting that synthetic cathinones, a group to which this compound belongs, are known for their complex reactions5.
Physical And Chemical Properties Analysis
1-Phenylhexan-3-one has a density of 0.9719 g/cm3 at 40 °C, a boiling point of 263 °C, a flash point of 107°C, and a vapor pressure of 0.012mmHg at 25°C. Its refractive index is 1.4981.Scientific Research Applications
Eco-Sustainable Synthesis and Biological Evaluation
1-Phenylhexan-3-one has been implicated in eco-sustainable synthesis methods. In a study, derivatives of 2-phenyl 1,3-benzodioxole were synthesized using a green and efficient process, showing significant anticancer, antibacterial, and DNA binding potential. This highlights the role of similar compounds in developing new, eco-friendly synthesis methods for potentially active biological agents (Gupta et al., 2016).
Hydrozirconation of 1-Arylalkenes
Research on the hydrozirconation of 1-arylhexenes, a process related to 1-Phenylhexan-3-one, reveals insights into reaction behaviors at different temperatures. The study suggests that compounds like 1-phenyl-1-hexene react more slowly at room temperature than simpler alkenes. This can inform chemical synthesis processes involving such compounds (Annby et al., 1989).
Catalytic Cracking of Alkylbenzenes
In the context of catalytic cracking, 1-Phenylhexan-3-one and related compounds like 1-phenylhexane have been studied. The research focused on reaction pathways and mechanisms at 500°C using a rare earth Y (REY) catalyst. The findings contribute to understanding the dealkylation and cracking processes in the alkyl side chain of such compounds, useful in petrochemical and related industries (Watson et al., 1997).
Alkylation of Benzene with 1-Hexene
A study on the alkylation reaction of benzene with olefin 1-hexene over various zeolites revealed the production of 3-Phenylhexane and 2-Phenylhexane. This research is crucial for converting carcinogenic benzene into valuable alkylate products like 3-Phenylhexane, which have applications in manufacturing fine chemicals, dyestuffs, detergents, and scents (Saxena et al., 2017).
Safety And Hazards
While specific safety and hazard information for 1-Phenylhexan-3-one is not readily available, it’s important to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment should be used when handling this compound7.
Future Directions
The future directions for 1-Phenylhexan-3-one are not explicitly stated in the available resources. However, it’s worth noting that synthetic cathinones, a group to which this compound belongs, are continuously evolving, posing a significant threat to the health and lives of their users6.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
1-phenylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWHACKSNBBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184010 | |
Record name | 1-Phenylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylhexan-3-one | |
CAS RN |
29898-25-7 | |
Record name | 1-Phenyl-3-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29898-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylhexan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylhexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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